
2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone, also known as NANT or N-[(1-naphthyl)amino]-1-(4-nitrophenyl)ethanone, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone is not fully understood, but it is believed to act as a reactive oxygen species scavenger and a nucleophile. It has been shown to react with electrophilic compounds, such as quinones, and inhibit their ability to form reactive oxygen species.
Biochemical and Physiological Effects:
2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone has been shown to have antioxidant properties and has been studied for its potential to protect against oxidative stress-induced cell damage. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and cancer development.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone in laboratory experiments include its high yield of synthesis, its fluorescent properties, and its potential as an anticancer agent. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone, including its potential as an antioxidant and anti-inflammatory agent, its use as a fluorescent probe for the detection of other biomolecules, and its potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to optimize its use in various applications.
In conclusion, 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. Its synthesis has been achieved using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. There are several future directions for the study of 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone, and further studies are needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone has been achieved using different methods, including the reaction of 1-naphthylamine and 4-nitroacetophenone in the presence of a base such as sodium hydroxide. Another method involves the reaction of 1-naphthylamine and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. These methods have been optimized to produce high yields of 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone.
Scientific Research Applications
2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone has been used in scientific research for various applications, including as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. It has also been used as a ligand for the determination of the enantiomeric excess of chiral alcohols. Additionally, 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-(naphthalen-1-ylamino)-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-18(14-8-10-15(11-9-14)20(22)23)12-19-17-7-3-5-13-4-1-2-6-16(13)17/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETOHIGKDROJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974713 |
Source


|
| Record name | 2-[(Naphthalen-1-yl)amino]-1-(4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthylamino)-1-(4-nitrophenyl)ethanone | |
CAS RN |
5928-87-0 |
Source


|
| Record name | 2-[(Naphthalen-1-yl)amino]-1-(4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

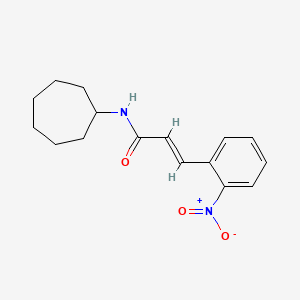
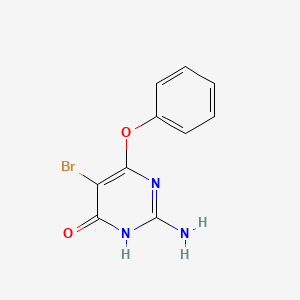
![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)
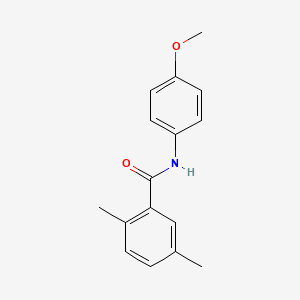
![1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)
![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]furo[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5801140.png)
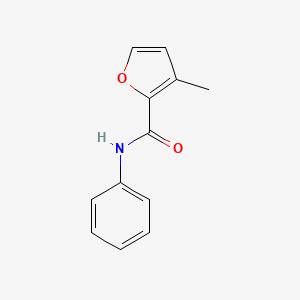
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5801152.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)

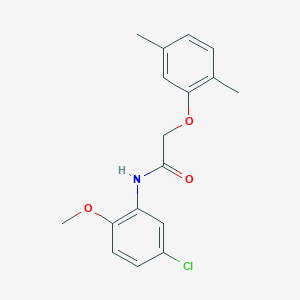

![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)
![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)